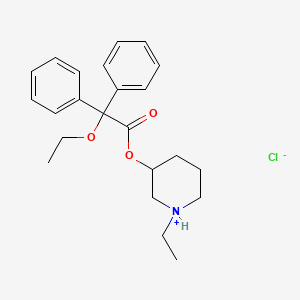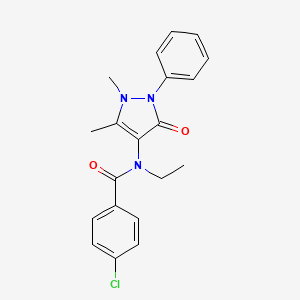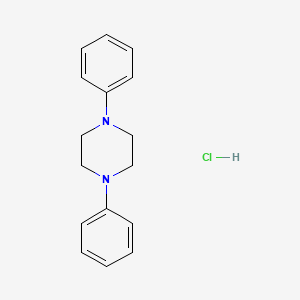
N,N'-Diphenylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diphenylpiperazine hydrochloride is a chemical compound belonging to the class of disubstituted piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. N,N’-Diphenylpiperazine hydrochloride is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenylpiperazine hydrochloride typically involves the reductive amination of piperazine or N-diphenylmethylpiperazine. One common method includes the reaction of piperazine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to yield N,N’-Diphenylpiperazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of N,N’-Diphenylpiperazine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are commonly employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: Reduction reactions can convert the compound back to its parent piperazine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the piperazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N,N’-Diphenylpiperazine N,N’-dioxide.
Reduction: N,N’-Diphenylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Diphenylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes and coordination compounds.
Biology: Investigated for its potential as an ion channel modulator and anticancer agent.
Medicine: Explored for its pharmacological properties, including its potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-Diphenylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may modulate ion channels or interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylpiperazine: Similar structure but lacks the hydrochloride salt form.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents on the piperazine ring.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Features a pyridine ring instead of phenyl groups.
Uniqueness
N,N’-Diphenylpiperazine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
13548-82-8 |
|---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
1,4-diphenylpiperazine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16;/h1-10H,11-14H2;1H |
InChI Key |
IMFPHNZKNBEGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



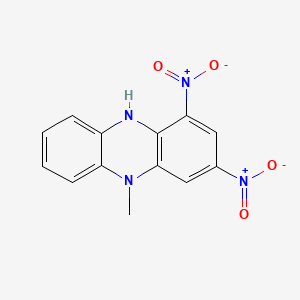
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
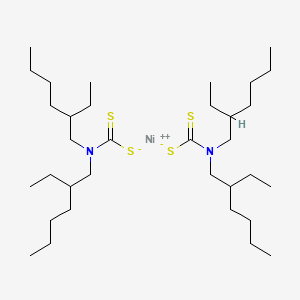
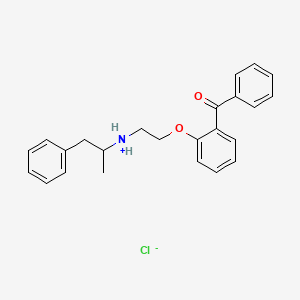



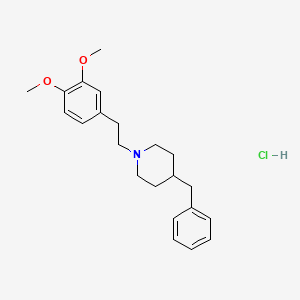
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
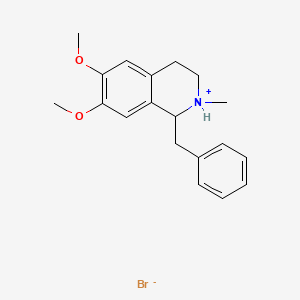
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
